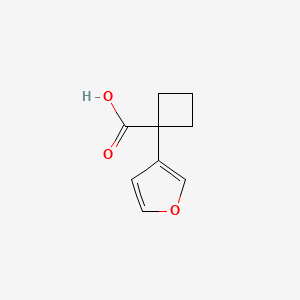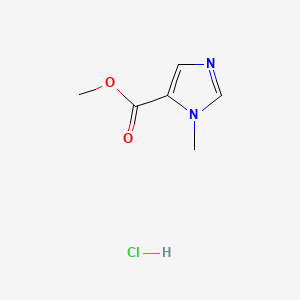
1-(2,4-Difluorophenyl)-2-(ethylthio)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-Difluorophenyl)-2-(ethylthio)propan-1-one is an organic compound that belongs to the class of ketones It features a difluorophenyl group and an ethylthio group attached to a propanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Difluorophenyl)-2-(ethylthio)propan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-difluorobenzene and ethylthiol.
Reaction Conditions: The reaction may involve Friedel-Crafts acylation, where the difluorobenzene reacts with a suitable acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Purification: The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction conditions would be essential.
Análisis De Reacciones Químicas
Types of Reactions
1-(2,4-Difluorophenyl)-2-(ethylthio)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2,4-Difluorophenyl)-2-(ethylthio)propan-1-one would depend on its specific application. For instance, if it is used as a drug, it might interact with specific enzymes or receptors in the body. The molecular targets and pathways involved would be determined through detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
1-(2,4-Difluorophenyl)-2-(methylthio)propan-1-one: Similar structure but with a methylthio group instead of an ethylthio group.
1-(2,4-Difluorophenyl)-2-(ethylamino)propan-1-one: Contains an ethylamino group instead of an ethylthio group.
Uniqueness
1-(2,4-Difluorophenyl)-2-(ethylthio)propan-1-one is unique due to the presence of both difluorophenyl and ethylthio groups, which can impart specific chemical and biological properties that are different from its analogs.
Propiedades
Fórmula molecular |
C11H12F2OS |
|---|---|
Peso molecular |
230.28 g/mol |
Nombre IUPAC |
1-(2,4-difluorophenyl)-2-ethylsulfanylpropan-1-one |
InChI |
InChI=1S/C11H12F2OS/c1-3-15-7(2)11(14)9-5-4-8(12)6-10(9)13/h4-7H,3H2,1-2H3 |
Clave InChI |
YVEYBODALCZUKN-UHFFFAOYSA-N |
SMILES canónico |
CCSC(C)C(=O)C1=C(C=C(C=C1)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tris((1E,4E)-1,5-bis[4-(trifluoromethyl)phenyl]penta-1,4-dien-3-one) dipalladium](/img/structure/B15300317.png)

![N-(4-aminobutyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride](/img/structure/B15300333.png)


![(1-(tert-Butyldimethylsilyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)boronic acid](/img/structure/B15300360.png)
![2-{3-bromo-8-oxo-7H,8H-pyrido[2,3-d]pyridazin-7-yl}acetic acid](/img/structure/B15300364.png)

![4-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B15300371.png)

![3-{3H-imidazo[4,5-b]pyridin-3-yl}azetidine dihydrochloride](/img/structure/B15300378.png)


